molecular formula C10H7Cl2NO3S B2412356 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338421-04-8

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2412356
CAS No.: 338421-04-8
M. Wt: 292.13
InChI Key: WGTXTKQPKRZPHA-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a thiazinane ring

Mechanism of Action

Target of Action

The compound 4-(3,4-Dichlorophenyl)-1λ~4~,4-thiazinane-1,3,5-trione, also known as DCMU, is a specific inhibitor of photosynthesis . Its primary target is the Q B plastoquinone binding site of photosystem II . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy in plants .

Mode of Action

DCMU acts by blocking the Q B plastoquinone binding site, thereby disallowing the electron flow from photosystem II to plastoquinone . This interruption in the electron transport chain effectively reduces the plant’s ability to convert light energy into chemical energy in the form of ATP and reductant potential .

Pharmacokinetics

Given its structural similarity to other chlorinated phenols, it is likely that it is metabolized primarily by the liver and excreted predominantly via the renal route .

Result of Action

The molecular and cellular effects of DCMU’s action primarily involve the disruption of photosynthesis. By blocking the electron flow from photosystem II, DCMU effectively shuts down “linear” photosynthesis, leading to a reduction in the plant’s ability to convert light energy into chemical energy . This can have significant impacts on plant growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light conditions can affect the degree to which DCMU inhibits photosynthesis, as the process is light-dependent . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a thiazinane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or methanol, with the temperature carefully regulated to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a thiazinane alcohol .

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other dichlorophenyl derivatives may not be suitable .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTXTKQPKRZPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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